molecular formula C19H26N2O7S B12706414 (E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one CAS No. 91375-83-6

(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one

Cat. No.: B12706414
CAS No.: 91375-83-6
M. Wt: 426.5 g/mol
InChI Key: HLVBOTBQJAPGHS-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of both carboxylic acids and benzothiazines, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the benzothiazine ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under basic conditions.

    Introduction of the hydroxypropoxy group: This step involves the reaction of the benzothiazine intermediate with epichlorohydrin, followed by nucleophilic substitution with 2-methylpropylamine.

    Addition of the (E)-but-2-enedioic acid moiety: This final step can be accomplished through esterification or amidation reactions, depending on the desired functional group connectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:

    Enzymes: The compound could inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

    Pathways: The compound could influence various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine derivatives: Compounds like chlorpromazine and promethazine share the benzothiazine core structure and have been used in medicine for their antipsychotic and antihistamine properties.

    Carboxylic acids: Compounds like fumaric acid and maleic acid are structurally similar to (E)-but-2-enedioic acid and are used in various industrial applications.

Uniqueness

What sets (E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

CAS No.

91375-83-6

Molecular Formula

C19H26N2O7S

Molecular Weight

426.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C15H22N2O3S.C4H4O4/c1-10(2)6-16-7-11(18)8-20-12-3-4-14-13(5-12)17-15(19)9-21-14;5-3(6)1-2-4(7)8/h3-5,10-11,16,18H,6-9H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

HLVBOTBQJAPGHS-WLHGVMLRSA-N

Isomeric SMILES

CC(C)CNCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)CNCC(COC1=CC2=C(C=C1)SCC(=O)N2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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